N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a benzodioxole moiety fused with a pyrazolo-pyrimidine scaffold. The molecule integrates a sulfanyl (-S-) linker bridging the acetamide and pyrazolo-pyrimidine groups, which likely enhances its binding affinity to biological targets such as enzymes or receptors. This structure is reminiscent of pharmacologically active compounds targeting kinases, carbonic anhydrases, or other therapeutic targets . The benzodioxole group contributes to metabolic stability and lipophilicity, while the pyrazolo-pyrimidine core is a common motif in kinase inhibitors .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S/c27-19(22-9-14-6-7-17-18(8-14)29-13-28-17)11-30-21-16-10-25-26(20(16)23-12-24-21)15-4-2-1-3-5-15/h1-8,10,12H,9,11,13H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMXVPMAPIOEPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=NC4=C3C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Pyrazolopyrimidine Core: This involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The pathways involved include the modulation of microtubule assembly and the suppression of tubulin polymerization .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from published literature, focusing on substituents, bioactivity, and synthetic routes.
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Studies
Structural Variations: The target compound uniquely combines a pyrazolo-pyrimidine core with a benzodioxole-methyl group, distinguishing it from analogs like 3j/3k (benzimidazole-based) and Compound (thieno-pyrimidine) . The sulfanyl linker in the target compound contrasts with sulfonyl or sulfinyl groups in analogs (e.g., 3j/3k), which may alter electronic properties and target selectivity .
Pyrazolo-pyrimidine derivatives are well-documented in kinase inhibition (e.g., Src kinase), though experimental data for the target compound remains theoretical .
Synthetic Challenges :
- The target compound’s synthesis likely involves multi-step protocols, akin to ’s benzenesulfonamide derivatives, which require regioselective sulfanyl incorporation and heterocyclic coupling .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic compound notable for its complex structure and potential biological activities. Its unique combination of a benzodioxole moiety and a pyrazolo-pyrimidine core suggests diverse pharmacological properties, including potential anti-inflammatory and anticancer activities. This article explores the biological activity of this compound, synthesizing findings from various research studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 398.45 g/mol. The presence of the benzodioxole and pyrazolo-pyrimidine structures contributes to its potential biological activities.
Structural Comparison
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(2H-benzodioxol)acetamide | Structure | Lacks pyrazolo-pyrimidine core |
| 4-Oxo-pyrazolo[3,4-d]pyrimidine | Structure | No benzodioxole moiety |
| N-(benzothiazol)acetamide | Structure | Different heterocyclic structure |
The structural diversity may contribute to the unique biological activities of N-[(2H-1,3-benzodioxol-5-y)methyl]-2-{(4-Oxo)-pyrazolo-pyrimidine derivatives.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. A study screening a library of compounds on multicellular spheroids identified several promising candidates for cancer treatment. While specific data on N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{(4-Oxo)-pyrazolo-pyrimidine derivatives is limited, the structural similarities suggest potential efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
The benzodioxole moiety is known for its anti-inflammatory effects. Compounds featuring this structure have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. Although direct studies on this specific compound are lacking, it is reasonable to hypothesize that it may exhibit similar anti-inflammatory properties due to its structural components.
While there is no detailed literature available on the specific mechanism of action for N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{(4-Oxo)-pyrazolo-pyrimidine derivatives, related compounds have been studied for their interactions with various biological targets. For instance, pyrazolo-pyrimidines often act as ATP competitors or inhibitors of kinases involved in cancer progression.
Study 1: Anticancer Screening
A study published in 2019 explored the anticancer effects of several pyrazolo-pyrimidine derivatives using multicellular spheroid models. The findings suggested that these compounds could effectively reduce cell viability in cancer cells, indicating potential therapeutic applications in oncology.
Study 2: Anti-inflammatory Effects
In another investigation focusing on benzodioxole-containing compounds, researchers observed significant reductions in inflammatory markers in vitro. The results indicated that these compounds could modulate immune responses and serve as potential treatments for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
